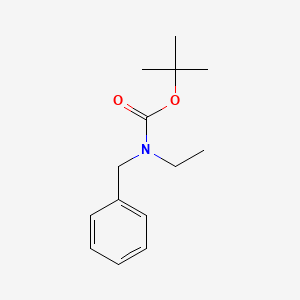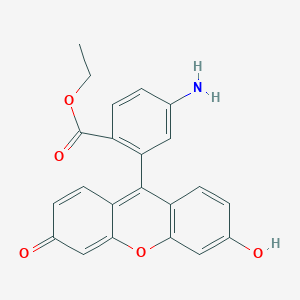
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate is a complex organic compound with the molecular formula C22H17NO5 and a molecular weight of 375.381 g/mol . This compound is known for its unique structural features, which include a xanthene core and an ethyl ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate typically involves a multi-step process. One common method starts with the reaction of fluoresceinamine with ethanol in the presence of sulfuric acid, followed by refluxing for 24 hours . The reaction mixture is then neutralized with sodium bicarbonate and extracted with chloroform. The product is purified through recrystallization.
Another method involves the reaction of 6’-amino-3,6-dihydroxyspiro-3’-one with ethanol to form the desired ester . This reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to the xanthene core, which absorbs light and emits fluorescence . This makes it useful in imaging and diagnostic applications. The amino and hydroxyl groups can interact with biological molecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
- 5-Amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Methyl 2-(6-methoxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
Ethyl 4-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoate is unique due to its combination of an ethyl ester group and an amino group, which enhances its solubility and reactivity compared to similar compounds. Its fluorescent properties also make it particularly valuable in imaging and diagnostic applications .
Properties
CAS No. |
219122-41-5 |
|---|---|
Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C22H17NO5/c1-2-27-22(26)15-6-3-12(23)9-18(15)21-16-7-4-13(24)10-19(16)28-20-11-14(25)5-8-17(20)21/h3-11,24H,2,23H2,1H3 |
InChI Key |
IYRZAGRTOHPWON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


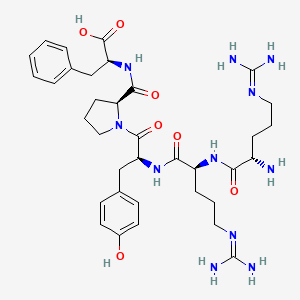
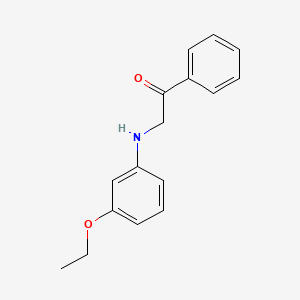
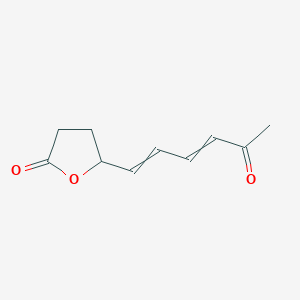
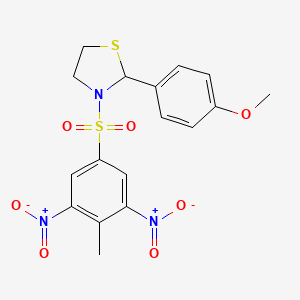
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)

![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
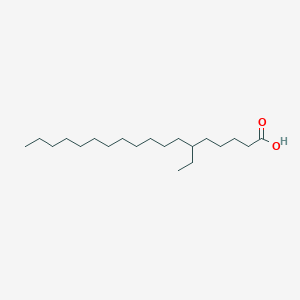
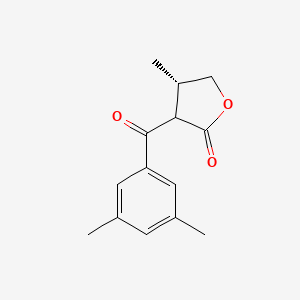
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
